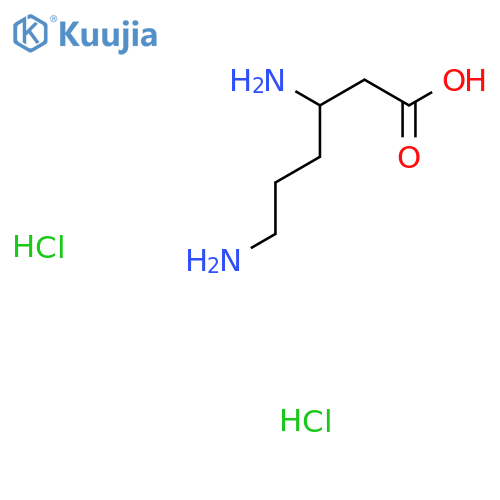

Cas no 1071678-05-1 (3,6-Diaminohexanoic acid dihydrochloride)

3,6-Diaminohexanoic acid dihydrochloride 化学的及び物理的性質

名前と識別子

-

- 3,6-diaminohexanoic acid;dihydrochloride

- 1071678-05-1

- EN300-719188

- 3,6-Diaminohexanoic acid dihydrochloride

- CHEMBL5194171

-

- インチ: 1S/C6H14N2O2.2ClH/c7-3-1-2-5(8)4-6(9)10;;/h5H,1-4,7-8H2,(H,9,10);2*1H

- InChIKey: ATIYVUIIEUEADI-UHFFFAOYSA-N

- ほほえんだ: Cl.Cl.OC(CC(CCCN)N)=O

計算された属性

- せいみつぶんしりょう: 218.0588831g/mol

- どういたいしつりょう: 218.0588831g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 5

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 5

- 複雑さ: 106

- 共有結合ユニット数: 3

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 89.3Ų

3,6-Diaminohexanoic acid dihydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-719188-0.1g |

3,6-diaminohexanoic acid dihydrochloride |

1071678-05-1 | 95% | 0.1g |

$771.0 | 2023-05-24 | |

| Enamine | EN300-719188-2.5g |

3,6-diaminohexanoic acid dihydrochloride |

1071678-05-1 | 95% | 2.5g |

$4355.0 | 2023-05-24 | |

| Enamine | EN300-719188-0.25g |

3,6-diaminohexanoic acid dihydrochloride |

1071678-05-1 | 95% | 0.25g |

$1099.0 | 2023-05-24 | |

| Enamine | EN300-719188-0.05g |

3,6-diaminohexanoic acid dihydrochloride |

1071678-05-1 | 95% | 0.05g |

$591.0 | 2023-05-24 | |

| Aaron | AR027S7N-100mg |

3,6-diaminohexanoic acid dihydrochloride |

1071678-05-1 | 95% | 100mg |

$1086.00 | 2025-02-15 | |

| Aaron | AR027S7N-5g |

3,6-diaminohexanoic acid dihydrochloride |

1071678-05-1 | 95% | 5g |

$8882.00 | 2025-02-15 | |

| 1PlusChem | 1P027RZB-5g |

3,6-diaminohexanoic acid dihydrochloride |

1071678-05-1 | 95% | 5g |

$8023.00 | 2023-12-26 | |

| 1PlusChem | 1P027RZB-50mg |

3,6-diaminohexanoic acid dihydrochloride |

1071678-05-1 | 95% | 50mg |

$793.00 | 2023-12-26 | |

| 1PlusChem | 1P027RZB-100mg |

3,6-diaminohexanoic acid dihydrochloride |

1071678-05-1 | 95% | 100mg |

$1015.00 | 2023-12-26 | |

| 1PlusChem | 1P027RZB-1g |

3,6-diaminohexanoic acid dihydrochloride |

1071678-05-1 | 95% | 1g |

$2807.00 | 2023-12-26 |

3,6-Diaminohexanoic acid dihydrochloride 関連文献

-

Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563

-

Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217

-

Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345

-

Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740

-

Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098

-

8. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746

-

Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384

-

Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285

3,6-Diaminohexanoic acid dihydrochlorideに関する追加情報

Introduction to 3,6-Diaminohexanoic acid dihydrochloride (CAS No. 1071678-05-1)

3,6-Diaminohexanoic acid dihydrochloride, with the chemical formula C₆H₁₄Cl₂N₂O₂, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and biotechnology. This compound, identified by its unique Chemical Abstracts Service (CAS) number 1071678-05-1, is a dihydrochloride salt form of 3,6-diaminohexanoic acid, a linear amino acid derivative. Its unique structural properties make it a valuable intermediate in the synthesis of various bioactive molecules, particularly in the development of peptidomimetics and enzyme inhibitors.

The significance of 3,6-Diaminohexanoic acid dihydrochloride lies in its versatility as a building block in medicinal chemistry. The presence of two amino groups at the 3rd and 6th carbon positions allows for extensive modifications, enabling the creation of complex molecular architectures. These modifications are crucial for designing compounds with specific biological activities, such as targeting particular enzymes or receptors involved in metabolic pathways.

In recent years, there has been a surge in research focused on developing novel therapeutic agents that leverage the unique properties of amino acid derivatives. 3,6-Diaminohexanoic acid dihydrochloride has emerged as a key player in this domain due to its ability to mimic natural amino acids while introducing additional functional groups for enhanced binding affinity and specificity. This has opened up new avenues for drug discovery, particularly in the treatment of neurological disorders and inflammatory conditions.

One of the most compelling applications of 3,6-Diaminohexanoic acid dihydrochloride is in the synthesis of peptidomimetics. Peptidomimetics are designed to mimic the structure and function of natural peptides but with improved pharmacokinetic properties. The diaminohexanoic acid scaffold provides a stable backbone that can be modified to replicate key interactions within biological targets. For instance, researchers have utilized this compound to develop inhibitors of matrix metalloproteinases (MMPs), which are enzymes implicated in various pathological processes, including cancer metastasis and tissue degradation.

Moreover, the dihydrochloride salt form enhances the solubility and stability of the compound, making it more suitable for pharmaceutical formulations. This is particularly important for drug development, where bioavailability and shelf-life are critical factors. The enhanced solubility also facilitates its use in high-throughput screening assays, allowing researchers to rapidly test its interactions with various biological targets.

Recent studies have highlighted the potential of 3,6-Diaminohexanoic acid dihydrochloride in modulating protein-protein interactions. By serving as a scaffold for designing molecules that can disrupt or stabilize these interactions, this compound has shown promise in targeting protein kinases and other signaling molecules involved in cellular processes. For example, derivatives of this compound have been explored as inhibitors of Janus kinases (JAKs), which play a crucial role in inflammatory responses and immune regulation.

The development of enzyme inhibitors is another area where 3,6-Diaminohexanoic acid dihydrochloride has made significant contributions. Enzyme inhibition is a cornerstone strategy in drug design, aiming to reduce the activity of enzymes that contribute to disease pathogenesis. Researchers have synthesized various derivatives of this compound that exhibit inhibitory activity against enzymes such as carbonic anhydrase and angiotensin-converting enzyme (ACE). These enzymes are involved in processes like pH regulation and blood pressure control, respectively.

The role of 3,6-Diaminohexanoic acid dihydrochloride extends beyond inhibition strategies; it also serves as a precursor for synthesizing more complex molecules with unique biological activities. For instance, it can be used to create cyclic peptidomimetics that exhibit enhanced binding affinity due to constrained conformations. These cyclic structures often demonstrate improved selectivity over their linear counterparts, reducing off-target effects and increasing therapeutic efficacy.

In conclusion,3,6-Diaminohexanoic acid dihydrochloride (CAS No. 1071678-05-1) is a multifaceted compound with broad applications in pharmaceutical research and drug development. Its unique structural features make it an invaluable tool for designing peptidomimetics and enzyme inhibitors with potential therapeutic benefits. As research continues to uncover new applications for this compound, its importance in advancing medicinal chemistry is likely to grow further.

1071678-05-1 (3,6-Diaminohexanoic acid dihydrochloride) 関連製品

- 2034577-03-0(1-(3-chloro-4-methoxybenzenesulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine)

- 2229276-38-2(2-3-(methoxymethyl)furan-2-ylbutanoic acid)

- 2138803-93-5(4-(2-bromoethenyl)-1,3,5-trimethyl-1H-pyrazole)

- 538339-61-6(2-(4-ETHYL-PIPERAZIN-1-YL)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDINE-3-CARBALDEHYDE)

- 1567123-84-5(1-(2-methylfuran-3-yl)pentane-1,3,4-trione)

- 2228726-04-1(1-(6-fluoropyridin-3-yl)cyclopentylmethanamine)

- 2138193-57-2(methyl 2-fluoro-4-[(4-formyl-1H-imidazol-1-yl)methyl]benzoate)

- 2092529-56-9(2-((6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)oxy)acetic acid)

- 2228980-14-9(4-(azidomethyl)-3-(trifluoromethyl)pyridine)

- 1340171-37-0(2-Pentanone, 5-[[(3-methylphenyl)methyl]thio]-)